2-Fluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Fluoro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S and a molecular weight of 239.61 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both a fluorine and a nitro group on the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
2-Fluoro-5-nitrobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Safety and Hazards
2-Fluoro-5-nitrobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 2-Fluoro-5-nitrobenzenesulfonyl chloride involves its interaction with its targets, leading to the formation of new compounds. The sulfonyl chloride group (-SO2Cl) is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives .
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.19 (iLOGP), 1.87 (XLOGP3), 3.16 (WLOGP), 0.86 (MLOGP), and -0.28 (SILICOS-IT), with a consensus Log Po/w of 1.36 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C . It is also noted that the compound can decompose under high heat, releasing toxic gases .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and regulation .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins involved in signaling pathways, this compound can alter the downstream effects, leading to changes in cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target proteins. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine, in proteins, forming stable sulfonamide bonds. This covalent modification can lead to changes in protein conformation, activity, and interactions with other biomolecules. Additionally, this compound can inhibit or activate enzymes by modifying their active sites or regulatory regions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over extended periods or under certain conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall activity and function of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with target proteins and other biomolecules, thereby affecting its overall biochemical effects .
Preparation Methods
The synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-5-nitrobenzene. One common method includes the reaction of 2-fluoro-5-nitrobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Fluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for reduction reactions. The major products formed depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of fluorine.
4-Nitrobenzenesulfonyl chloride: Lacks the fluorine substituent, which can affect its reactivity and applications.
The uniqueness of this compound lies in the presence of both the fluorine and nitro groups, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGELUKJYOETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512607 | |
Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713-21-3 | |
Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Fluoro-5-nitrobenzenesulfonyl chloride in the context of the study?
A1: The study focuses on synthesizing various sulfonated derivatives of 4-Fluoroaniline to explore their properties and potential applications. This compound serves as a key intermediate in the synthesis of 2-fluoro-5-nitrobenzenesulfonic acid (10). This particular compound (10) is significant because it allows researchers to confirm the structure of another target compound, 5-amino-2-fluorobenzenesulfonic acid (3) []. The study demonstrates two different synthesis routes for compound (10), highlighting the versatility of chemical synthesis in obtaining desired compounds.
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